Dehydrodeoxy donepezil

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Dehydrodeoxy donepezil (CAS 120013-45-8, UNII YG0F70BY09) is the pharmacopeial indene impurity reference standard for donepezil, designated in USP, EP, JP, and BP monographs for ANDA/NDA submissions. Unlike donepezil API or its active metabolites (e.g., 6-O-desmethyl donepezil), this compound exhibits distinct chromatographic behavior due to its dehydrogenated/deoxygenated indene structure, requiring dedicated HPLC/UPLC resolution. Supplied with full ICH-compliant characterization data, it enables stability-indicating method validation, forced degradation studies, and routine QC release testing. Certified purity ≥98%.

Molecular Formula C24H29NO2
Molecular Weight 363.5 g/mol
CAS No. 120013-45-8
Cat. No. B192801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodeoxy donepezil
CAS120013-45-8
Synonyms4-[(5,6-Dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)piperidine;  1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine
Molecular FormulaC24H29NO2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3
InChIKeyWEXHLNQRFRJSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Orange Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodeoxy Donepezil (CAS 120013-45-8) Procurement Guide: Identity, Classification, and Regulatory Context


Dehydrodeoxy donepezil (CAS 120013-45-8, UNII YG0F70BY09), also designated as Donepezil Indene Impurity or Donepezil Dehydro Deoxy Impurity, is a structural analog and known impurity of the acetylcholinesterase (AChE) inhibitor donepezil [1]. This compound, with molecular formula C₂₄H₂₉NO₂ and molecular weight 363.49 g/mol, is recognized in multiple pharmacopoeias and serves as a critical reference standard in pharmaceutical quality control [2]. It is chemically defined as 1-Benzyl-4-[(5,6-dimethoxyinden-2-yl)methyl]piperidine and is available from suppliers with certified purity levels typically exceeding 95% [3].

Why Substituting Dehydrodeoxy Donepezil with Generic Analogs or Primary Metabolites Introduces Analytical and Regulatory Risk


Dehydrodeoxy donepezil cannot be substituted with donepezil, its primary metabolites (e.g., 6-O-desmethyl donepezil), or other related impurities due to fundamental differences in analytical behavior and regulatory designation. As a specific indene analog, this compound exhibits a distinct chemical structure resulting from dehydrogenation/deoxygenation that necessitates dedicated chromatographic resolution from the parent API [1]. While donepezil demonstrates potent and reversible AChE inhibition (IC₅₀ ~6.7–11.6 nM) and its active metabolite 6-O-desmethyl donepezil retains pharmacological activity, the comparative bioactivity data for dehydrodeoxy donepezil is not established in peer-reviewed literature [2]. Its primary procurement value derives from its recognition as a pharmacopeial impurity reference standard across USP, EP, JP, and BP monographs, where it serves as a specific marker for process control and stability-indicating method validation [3].

Quantitative Differentiation Evidence: Dehydrodeoxy Donepezil (CAS 120013-45-8) in Analytical and Quality Control Contexts


Pharmacopeial Compliance: Multi-Compendial Recognition as Donepezil Indene Analog

Dehydrodeoxy donepezil is explicitly recognized as the Donepezil Indene Analog in multiple major pharmacopoeias including USP, EP, JP, and BP. This formal multi-compendial designation distinguishes it from other donepezil impurities such as 5-O-desmethyl donepezil (CAS 120013-57-2) or 6-O-desmethyl donepezil (CAS 120013-56-1), which are classified under different impurity nomenclature systems and do not carry this specific indene analog designation [1]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling traceability to USP or EP standards [2]. This regulatory positioning is a direct function of its structural identity as 1-Benzyl-4-[(5,6-dimethoxyinden-2-yl)methyl]piperidine, which corresponds to the indene structural motif distinct from the dihydroindanone core of donepezil .

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Certified Purity: Minimum 98% Purity as Stipulated by Pharmacopoeia

The pharmacopoeia stipulates that dehydrodeoxy donepezil must possess a purity level of 98% or greater when used as a reference standard, a requirement documented by multiple accredited suppliers . This purity threshold is higher than the typical ≥95% specification commonly applied to general research-grade impurities and exceeds the purity requirements for many in-house synthesized impurity markers . Commercially available dehydrodeoxy donepezil is provided with HPLC purity certification, with some suppliers reporting 99% purity as determined by HPLC analysis . This certified purity level directly translates to reduced quantitative error in impurity profiling and enhanced method accuracy during stability-indicating assay validation [1].

Analytical Method Validation Reference Standard Purity Pharmaceutical Analysis

Critical Distinction: Dehydrodeoxy Donepezil as an Analytical Marker Distinct from Pharmacologically Active Metabolites

Dehydrodeoxy donepezil must be analytically distinguished from the primary pharmacologically active metabolites of donepezil, namely 6-O-desmethyl donepezil and 5-O-desmethyl donepezil. While 6-O-desmethyl donepezil retains anti-AChE activity and is quantified alongside the parent drug in bioanalytical assays, dehydrodeoxy donepezil serves a distinct function as a process impurity marker . The anti-AChE activities of 5-O-desmethyl donepezil and donepezil N-oxide have not been clearly identified, further emphasizing that the indene impurity represents a structurally and functionally distinct entity from the O-desmethyl and N-oxide metabolite series [1]. Bioanalytical methods for simultaneous estimation of donepezil, 5-desmethyl donepezil, and 6-desmethyl donepezil in human plasma have been validated using LC-MS/MS, but these methods do not encompass dehydrodeoxy donepezil, underscoring its separate analytical identity [2].

Drug Metabolism Impurity Profiling Bioanalytical Method Development

Validated Application Scenarios for Dehydrodeoxy Donepezil (CAS 120013-45-8) in Pharmaceutical Development and Quality Assurance


Reference Standard for ANDA/NDA Impurity Profiling and Regulatory Submission

Dehydrodeoxy donepezil is procured as a highly characterized reference standard for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions for generic donepezil formulations. The compound meets strict regulatory requirements set by USP, EMA, JP, and BP, and is supplied with detailed characterization data compliant with regulatory guidelines [1]. Its use enables accurate identification and quantification of this specific indene impurity in API batches and finished dosage forms, supporting compliance with ICH Q3A/Q3B impurity thresholds and facilitating regulatory review [2].

Analytical Method Development and Validation for Stability-Indicating Assays

This compound is essential for developing and validating stability-indicating HPLC or UPLC methods for donepezil drug substance and drug product. As a known process impurity and potential degradant, dehydrodeoxy donepezil serves as a system suitability marker to ensure adequate chromatographic resolution from the donepezil peak and other related substances [1]. Validated methods incorporating this reference standard enable forced degradation studies, shelf-life determination, and ongoing stability monitoring in accordance with ICH Q1A guidelines [2].

Quality Control Release Testing for Commercial Donepezil API and Finished Dosage Forms

In commercial manufacturing environments, dehydrodeoxy donepezil is used as a quantitative reference standard for routine quality control release testing. Its high certified purity (≥98%, with commercial specifications up to 99% HPLC purity) ensures accurate calibration curves and reliable quantification of this specific impurity in API batches [1]. This application is critical for batch-to-batch consistency verification and for ensuring that impurity levels remain below the identification and qualification thresholds defined in relevant pharmacopeial monographs [2].

Distinction from Bioanalytical Metabolite Standards in Cross-Functional Studies

In research settings where both impurity profiling and metabolite quantification are required, dehydrodeoxy donepezil must be procured as a distinct reference material separate from metabolite standards such as 6-O-desmethyl donepezil. While the desmethyl metabolites are essential for bioequivalence and pharmacokinetic studies in human plasma [1], dehydrodeoxy donepezil is specifically required for process-related impurity tracking [2]. This orthogonal application ensures that analytical methods do not conflate process impurities with circulating active metabolites, which is critical for accurate data interpretation in integrated CMC and clinical pharmacology reports.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrodeoxy donepezil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.